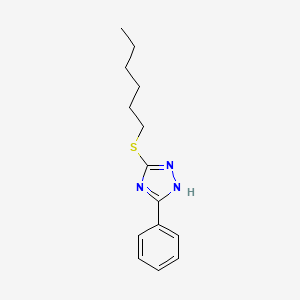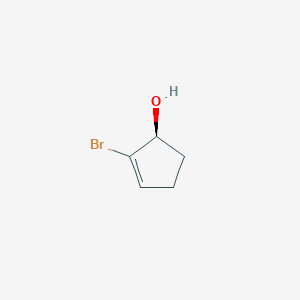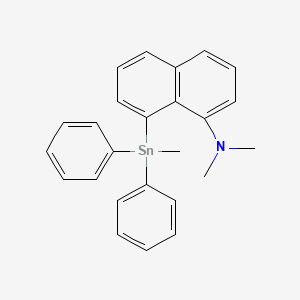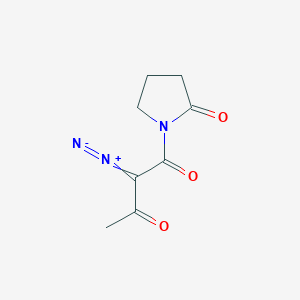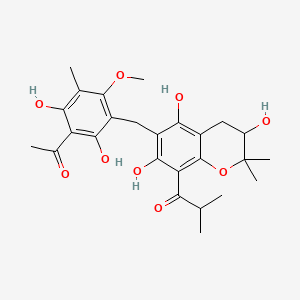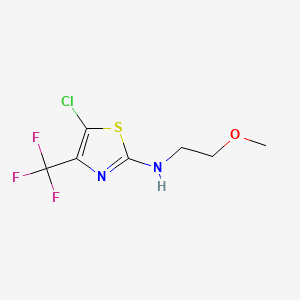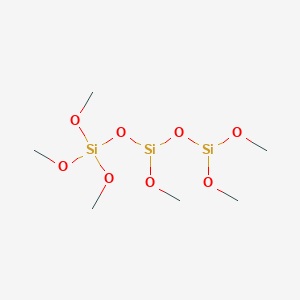
CID 78061133
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate is a chemical compound with the molecular formula C16H38O5Si4 It is an organosilicon compound that features both siloxane and orthosilicate functionalities
Vorbereitungsmethoden
The synthesis of Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate typically involves the hydrolysis of chlorodimethylsilane followed by a reaction with methanol . This process requires careful control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methanol.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate has several scientific research applications:
Wirkmechanismus
The mechanism by which Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions . These reactions lead to the formation of stable, flexible, and durable silicone networks. The molecular targets and pathways involved are primarily related to the reactivity of the siloxane and orthosilicate groups.
Vergleich Mit ähnlichen Verbindungen
Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate can be compared with other organosilicon compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is also used in the synthesis of silicone polymers but features vinyl groups instead of methoxy groups.
Trimethyl orthoformate: While not an organosilicon compound, it shares the orthoester functionality and is used in similar hydrolysis and condensation reactions.
The uniqueness of Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate lies in its combination of siloxane and orthosilicate functionalities, which provide it with distinct reactivity and application potential.
Eigenschaften
Molekularformel |
C6H18O8Si3 |
|---|---|
Molekulargewicht |
302.46 g/mol |
InChI |
InChI=1S/C6H18O8Si3/c1-7-15(8-2)13-16(9-3)14-17(10-4,11-5)12-6/h1-6H3 |
InChI-Schlüssel |
LRLRYMRVPSOWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](OC)O[Si](OC)O[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


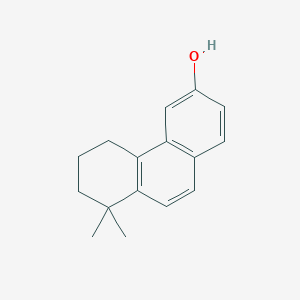
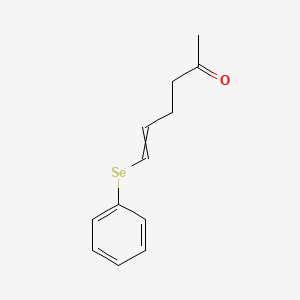
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
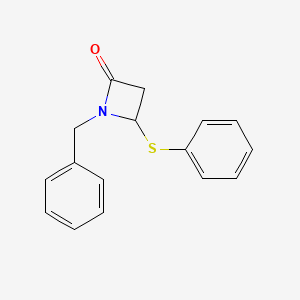
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
